molecular formula C10H7N5 B2571870 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile CAS No. 35546-42-0

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile

Cat. No.: B2571870
CAS No.: 35546-42-0
M. Wt: 197.201
InChI Key: UUWAPZBXKSBICU-NSIKDUERSA-N
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Description

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is a chemical compound with the molecular formula C10H7N5 It is characterized by the presence of a triazole ring and a benzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile typically involves the reaction of 4-formylbenzonitrile with 4H-1,2,4-triazole under specific conditions. One common method includes the use of aluminum (III) chloride as a catalyst in ethanol at room temperature . The product is then filtered, washed with ethanol and diethyl ether, and dried to obtain the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The triazole and benzonitrile groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a range of substituted triazole and benzonitrile compounds.

Scientific Research Applications

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1Z)-[(4H-1,2,4-triazol-4-yl)imino]methyl]benzonitrile is unique due to its specific combination of the triazole and benzonitrile groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-[(Z)-1,2,4-triazol-4-yliminomethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N5/c11-5-9-1-3-10(4-2-9)6-14-15-7-12-13-8-15/h1-4,6-8H/b14-6-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWAPZBXKSBICU-NSIKDUERSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NN2C=NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N\N2C=NN=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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